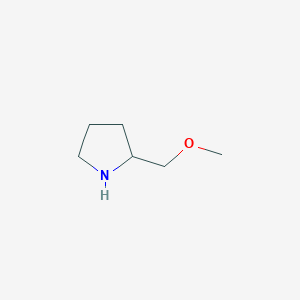

2-(methoxymethyl)pyrrolidine

Overview

Description

2-(Methoxymethyl)pyrrolidine is a member of the pyrrolidine class of compounds, characterized by a five-membered nitrogen-containing ring. This compound is notable for its methoxymethyl group attached at the second position of the pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methoxymethyl)pyrrolidine typically involves the condensation reaction of pyrrole with formaldehyde, followed by the addition of methanol under alkaline conditions . The reaction conditions often include the use of an aqueous alkaline solution, high temperature, and high pressure to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)pyrrolidine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: H₂O₂/SeO₂ under mild conditions.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chiral Auxiliary in Asymmetric Synthesis

One of the primary applications of 2-(methoxymethyl)pyrrolidine is its use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for inducing chirality in achiral substrates, which is essential for synthesizing enantiomerically pure compounds. This compound has been utilized to synthesize various chiral molecules, including:

- (S)-2-ethylhexanoic acid

- (S)-2-n-propyl-4-pentenoic acid

These applications demonstrate the compound's ability to facilitate the formation of specific stereoisomers, which are vital in the pharmaceutical industry due to their differing biological activities .

Biological Activities and Medicinal Applications

Research indicates that pyrrolidine derivatives, including this compound, exhibit a range of biological activities. These include:

- Anticancer Agents : Compounds derived from pyrrolidine structures have shown potential as inhibitors of enzymes involved in DNA repair mechanisms, such as poly(ADP-ribose) polymerase (PARP) enzymes. This inhibition is crucial for developing anticancer therapies targeting tumor cells .

- Anti-diabetic Agents : Certain derivatives have been identified as dual agonists at peroxisome proliferator-activated receptors (PPARs), which are important for glucose metabolism regulation. Studies have shown that specific pyrrolidine compounds can effectively lower fasting glucose and triglyceride levels in diabetic models .

- Antibacterial and Anti-inflammatory Properties : Pyrrolidine-based compounds have also been explored for their antibacterial and anti-inflammatory effects, making them candidates for treating infections and inflammatory diseases .

Synthesis and Structural Diversity

The synthesis of this compound typically involves multi-step processes that allow for functionalization at various positions on the pyrrolidine ring. The unique methoxymethyl substitution at the second position contributes to its reactivity and interaction with biological targets. The compound's structure can be modified to enhance solubility and stability, broadening its applicability in medicinal chemistry .

Comparative Analysis of Related Compounds

To further understand the significance of this compound, a comparison with related pyrrolidine derivatives can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-1-Methylpyrrolidine-2-carboxamide | Methyl group at position 1 | Different stereochemistry affects biological activity |

| tert-butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | Hydroxyl group at position 4 | Enhanced solubility and stability |

| (S)-N-(methylsulfonyl)pyrrolidine-2-carboxamide | Sulfonyl substituent | Exhibits different catalytic properties |

This table highlights how variations in structure can lead to differences in biological activity and application potential.

Case Studies and Research Findings

Several studies illustrate the applications of this compound:

- A study by Min et al. synthesized a series of benzimidazole carboxamides bearing the pyrrolidine nucleus, testing their efficacy as PARP inhibitors .

- Guazzelli et al. developed polyhydroxylated pyrrolidines that act as dual-target inhibitors for α-glucosidase and aldose reductase—key enzymes in diabetes management—demonstrating the compound's potential in metabolic disease treatment .

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)pyrrolidine involves its interaction with various molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pyrrolidine ring’s rigidity and stereochemistry also play a crucial role in its biological activity, affecting how it interacts with enzymes and receptors .

Comparison with Similar Compounds

Pyrrolidine: The parent compound, lacking the methoxymethyl group.

Prolinol: A derivative with a hydroxyl group instead of the methoxymethyl group.

Pyrrolidinone: A lactam derivative with a carbonyl group at the second position.

Comparison: 2-(Methoxymethyl)pyrrolidine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity compared to pyrrolidine and prolinol. Additionally, the methoxymethyl group can participate in specific interactions that are not possible with pyrrolidinone, making this compound a valuable compound in various applications .

Biological Activity

2-(Methoxymethyl)pyrrolidine is a chiral compound with a five-membered nitrogen-containing heterocyclic structure. Its unique methoxymethyl substitution at the second position contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological potential, mechanisms of action, and applications in medicinal chemistry.

The chemical structure of this compound is characterized by its pyrrolidine ring and a methoxymethyl group. The synthesis typically involves multi-step organic reactions, which require precise control over reaction conditions to achieve high yields and purity. Various synthetic routes have been explored, emphasizing the importance of stereochemistry in determining biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities across various domains:

- Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrrolidine have shown enhanced antimicrobial properties compared to traditional antibiotics .

- Anticancer Properties : Compounds containing the pyrrolidine core have been investigated for their potential in cancer therapy. Specific derivatives have demonstrated cytotoxic effects on cancer cell lines, highlighting their role in drug development .

- Cholinesterase Inhibition : Pyrrolidine derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, contributing to their therapeutic potential in inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

- Enzyme Interaction : The compound may interact with various enzymes, modulating their activity and influencing metabolic pathways. For example, it has been implicated in the modulation of cholinergic signaling through AChE inhibition .

- Receptor Modulation : Some derivatives have shown the ability to bind to specific receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits in neurological disorders .

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives against Acinetobacter baumannii and Aeromonas hydrophila. The results indicated that certain derivatives exhibited up to four times greater activity than standard antibiotics like ampicillin .

- Anticancer Research : In vitro studies on cancer cell lines demonstrated that specific pyrrolidine derivatives could induce apoptosis and inhibit cell proliferation. One compound showed an IC50 value of 29 µM against breast cancer cells, suggesting significant anticancer potential .

Data Table: Summary of Biological Activities

Q & A

Basic Question: What are the standard synthetic routes for 2-(methoxymethyl)pyrrolidine, and how are reaction conditions optimized?

Answer:

The synthesis of this compound typically involves asymmetric methods for enantiomerically pure forms. For example:

- Chiral Catalysis : Using Lewis acids (e.g., BINOL-derived catalysts) to achieve enantioselectivity during ring-closing or substitution reactions .

- Hydrochloride Salt Formation : Post-synthesis, the compound is often converted to its hydrochloride salt to enhance solubility and stability. Reaction conditions (e.g., reflux in ethanol or dichloromethane) are optimized for yield and purity using GC and chiral HPLC analysis .

Key Parameters for Optimization :

| Parameter | Typical Range | Impact |

|---|---|---|

| Catalyst Loading | 1–5 mol% | Higher enantiomeric excess (ee) with precise loading |

| Temperature | 60–80°C | Avoids decomposition while ensuring reaction completion |

| Solvent | Ethanol, DCM | Polar aprotic solvents favor nucleophilic substitution |

Basic Question: Which analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxymethyl (-OCH2-) and pyrrolidine ring protons. For example, the methoxy group resonates at ~3.3 ppm (¹H) and 55–60 ppm (¹³C) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 115.17 for C6H13NO) and fragmentation patterns .

- Chiral HPLC : Essential for determining enantiomeric purity (>99% ee) using columns like Chiralpak AD-H .

Experimental Evidence :

| Derivative | MIC (μg/mL) S. pneumoniae | MIC (μg/mL) S. pyogenes |

|---|---|---|

| Without methoxymethyl | 32 | 64 |

| With methoxymethyl | 4 | 8 |

MIC = Minimum Inhibitory Concentration

Advanced Question: How can computational modeling predict the binding modes of this compound derivatives to biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with neuraminidase or neurotransmitter receptors) to assess stability of binding poses .

- Docking Software : AutoDock Vina or Schrödinger Suite identifies key interactions (e.g., the methoxymethyl group forming H-bonds with Asp130 in a bacterial target) .

Example Protocol :

Prepare ligand (derivative) and receptor (PDB ID: 3CLpro) structures.

Perform grid-based docking with 20 runs.

Analyze top-scoring poses for H-bond/π-π interactions.

Advanced Question: What structure-activity relationships (SARs) govern the biological efficacy of this compound analogs?

Answer:

SAR studies highlight:

- Substituent Position : Fluorination at C4 (e.g., (2R,4S)-4-fluoro derivatives) enhances metabolic stability but reduces solubility .

- Steric Effects : Bulky groups on the phenyl ring (if present) decrease binding to G-protein-coupled receptors (GPCRs) .

Comparative Data :

| Compound | EC50 (nM) Dopamine D2 Receptor | LogP |

|---|---|---|

| 2-(Methoxymethyl) | 120 | 1.2 |

| 2-(Hydroxymethyl) | 450 | 0.8 |

| 2-(Ethoxymethyl) | 200 | 1.5 |

Advanced Question: How do environmental factors (pH, temperature) influence the stability of this compound hydrochloride?

Answer:

- pH Stability : Degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the methoxymethyl group. Stable at pH 4–6 .

- Thermal Stability : Decomposes above 80°C, forming pyrrolidine and formaldehyde byproducts. Storage at <15°C under inert gas (Ar/N2) is recommended .

Accelerated Stability Study :

| Condition | Degradation After 30 Days |

|---|---|

| 25°C, dry air | 15% decomposition |

| 4°C, N2 atmosphere | <2% decomposition |

Properties

IUPAC Name |

2-(methoxymethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPRFKYDQRKRRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276390 | |

| Record name | 2-(Methoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63126-47-6, 76946-27-5 | |

| Record name | (S)-(+)-2-(Methoxymethyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063126476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC305701 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.